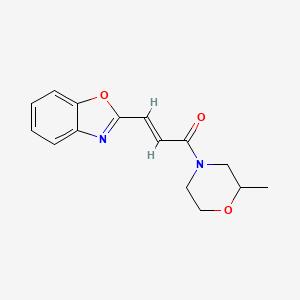
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained attention in recent years due to its potential as a pharmaceutical drug. It is a synthetic compound that is structurally similar to opioids, which have been used for centuries to relieve pain. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
Applications De Recherche Scientifique
The scientific research applications of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone are primarily focused on its potential as a pharmaceutical drug. It has been shown to have analgesic properties in animal models, and it has also been investigated as a potential treatment for drug addiction. The compound has been tested in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been studied extensively.
Mécanisme D'action
The mechanism of action of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. The compound has been shown to have high affinity for this receptor, and it is believed to act as a partial agonist. This means that it activates the receptor to a lesser extent than full agonists like morphine, which may reduce the risk of addiction and other side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone have been studied extensively in animal models. It has been shown to have analgesic properties, and it has also been investigated as a potential treatment for drug addiction. The compound has been shown to have a lower risk of respiratory depression and other side effects compared to traditional opioids, which may make it a safer alternative for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone in lab experiments include its high affinity for the mu-opioid receptor and its potential as a safer alternative to traditional opioids. However, there are also limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of focus is the development of new analogs with improved pharmacological properties. Another area of focus is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in clinical settings.
In conclusion, (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a synthetic compound with potential as a pharmaceutical drug. Its synthesis method has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been investigated. Further research is needed to fully understand its potential as a treatment for pain and drug addiction, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone involves several steps. The starting material is furan, which is reacted with methylmagnesium bromide to form the intermediate 2-methylfuran-3-magnesium bromide. This intermediate is then reacted with 4-phenylpiperidin-1-one to form the final product. The synthesis method has been optimized to increase yield and purity, and the final product has been characterized using various analytical techniques.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-16(9-12-20-13)17(19)18-10-7-15(8-11-18)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRHFKHQJCCRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

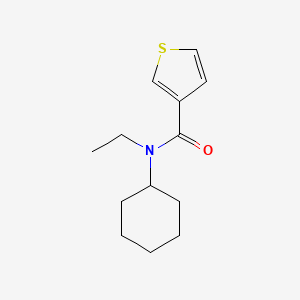
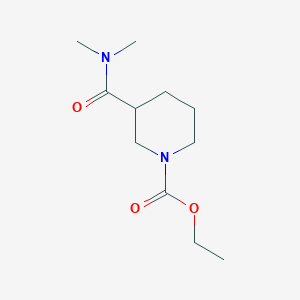
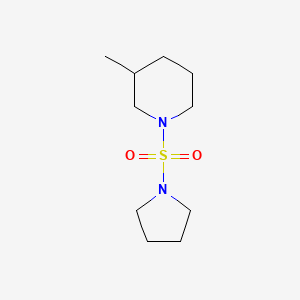
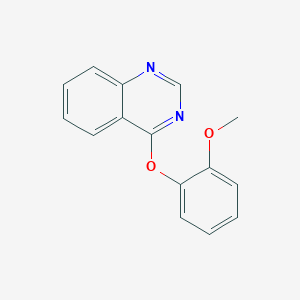
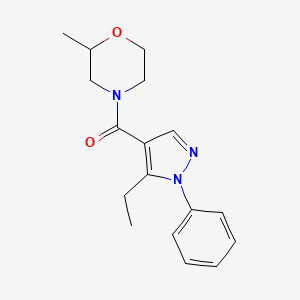
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



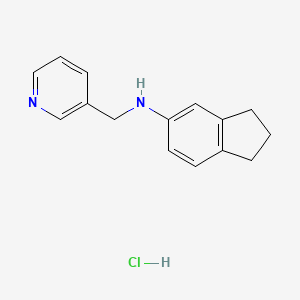
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
